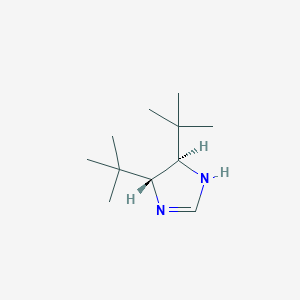
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- is a unique organic compound characterized by its imidazole ring structure with two tert-butyl groups at the 4 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- typically involves the reaction of imidazole derivatives with tert-butylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the tert-butylation process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The tert-butyl groups can be substituted with other functional groups, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the design of pharmaceuticals and bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the tert-butyl groups can affect the compound’s binding affinity and specificity for its targets, modulating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole: The parent compound without the tert-butyl groups.
4,5-Dimethylimidazole: A similar compound with methyl groups instead of tert-butyl groups.
1H-Imidazole, 4,5-diphenyl-: A derivative with phenyl groups at the 4 and 5 positions.
Uniqueness
1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- is unique due to the presence of the bulky tert-butyl groups, which can significantly influence its chemical reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various applications where these properties are advantageous.
Propiedades
Número CAS |
714957-95-6 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
(4R,5R)-4,5-ditert-butyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H22N2/c1-10(2,3)8-9(11(4,5)6)13-7-12-8/h7-9H,1-6H3,(H,12,13)/t8-,9-/m0/s1 |
Clave InChI |
VXUYNDASAUGNMM-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1[C@H](N=CN1)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1C(N=CN1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)
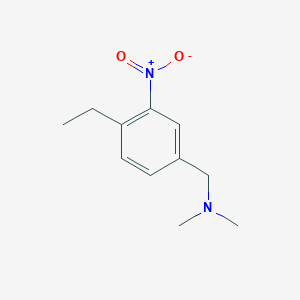


![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)
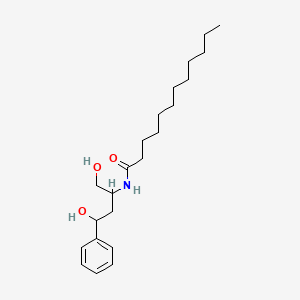
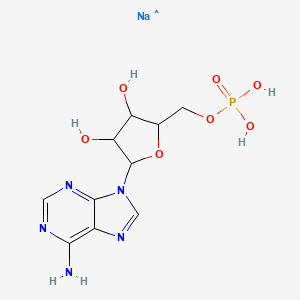
![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)
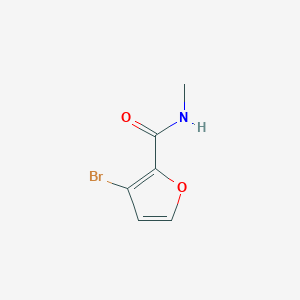

![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)
